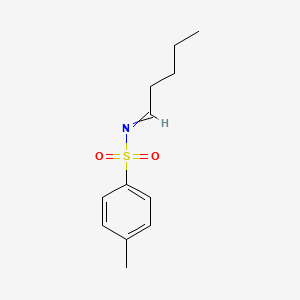

4-Methyl-N-pentylidenebenzene-1-sulfonamide

Description

Properties

CAS No. |

320750-67-2 |

|---|---|

Molecular Formula |

C12H17NO2S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

4-methyl-N-pentylidenebenzenesulfonamide |

InChI |

InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3 |

InChI Key |

NVGWIATZZGIJIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=NS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of 4-Methylbenzenesulfonyl Chloride with Pentylidene Amine Derivatives

-

- 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

- Pentylidene amine or pentylidene-containing amine derivatives

-

- Solvent: Commonly tetrahydrofuran (THF) or dichloromethane (DCM)

- Base: Potassium carbonate or sodium hydroxide to maintain pH and neutralize HCl byproduct

- Temperature: Room temperature or mild heating (up to reflux) depending on amine reactivity

- Time: Typically 2–24 hours with stirring

Procedure :

The sulfonyl chloride is dissolved in the solvent and stirred with the amine under controlled pH (6–10) maintained by base addition. The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, yielding the sulfonamide. After completion, the reaction mixture is worked up by aqueous extraction, washing, and purification by recrystallization or chromatography.Yields and Purity :

High yields (~90%) have been reported with good purity confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and melting point analysis.

This method is supported by analogous syntheses of related sulfonamide compounds such as 4-methyl-N-(pent-4-en-1-yl)benzene-1-sulfonamide and other N-substituted 4-methylbenzenesulfonamides.

Alternative Approach: Palladium-Catalyzed Coupling and Reduction

-

- Dienamine compounds as substrates

- Pinacol ester diborate as activating agent

- Substituted iodobenzene derivatives

- Metal palladium catalyst (e.g., Pd(PPh3)4)

- Base such as cesium carbonate (Cs2CO3)

- Water as hydrogen source

-

- Solvent: Suitable organic solvents compatible with palladium catalysis (e.g., DMF, toluene)

- Temperature: Around 60 °C

- Time: 12 hours or more

Procedure :

The method involves a two-step process where the dienamine compound undergoes palladium-catalyzed coupling with pinacol ester diborate, followed by reaction with substituted iodobenzene to yield the desired sulfonamide with an alkenyl substituent. This approach allows for the synthesis of enamine derivatives including the pentylidene moiety through cyclometalation and reduction elimination steps.-

- Efficient and selective

- Uses commercially available reagents and catalysts

- Mild reaction conditions with good yields

This method is described in patent literature for related 4-methyl-N-phenyl-N-(2-phenylpropyl-1-alkenyl) benzene sulfonamide compounds and can be adapted for pentylidene derivatives.

One-Pot Synthesis via Sequential Sulfonylation and Benzylation

-

- 4-Methylbenzenesulfonyl chloride

- Primary amine with pentylidene functionality

- Benzyl bromide or substituted benzyl halides (for benzylation steps)

-

- Solvent: Mixture of aqueous ionic base and tetrahydrofuran (THF)

- Base: Potassium carbonate or sodium hydroxide

- Temperature: Room temperature to reflux depending on step

- Time: 12–24 hours

Procedure :

The primary amine is first reacted with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. Subsequently, benzylation is performed using benzyl bromide under an SN1-like mechanism, forming N-benzylated sulfonamide derivatives. The process can be optimized into a one-pot synthesis to improve efficiency and reduce environmental impact.Outcomes :

- High yields and purity

- Environmentally benign due to mild bases and solvents

- Amenable to scale-up

While this method is primarily reported for benzylated sulfonamides, the reaction principles and conditions are applicable to pentylidene-substituted analogs.

Comparative Data Table of Preparation Methods

| Method No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4-Methylbenzenesulfonyl chloride, amine, K2CO3, THF, RT | ~90 | Simple, high yield, mild conditions | Requires pure amine precursor |

| 2 | Pd-catalyzed coupling/reduction | Dienamine, pinacol ester diborate, Pd catalyst, Cs2CO3, 60 °C | 70–85 | Selective, versatile, good for enamine synthesis | Uses expensive Pd catalyst |

| 3 | One-pot sulfonylation + benzylation | 4-Methylbenzenesulfonyl chloride, primary amine, benzyl bromide, K2CO3, THF | 80–90 | Efficient, environmentally friendly | Multi-step, requires careful control |

Analytical Characterization and Research Findings

Crystallographic Data :

Single-crystal X-ray diffraction studies on related sulfonamide compounds reveal orthorhombic crystal systems with tetrahedral sulfur coordination, supporting the sulfonamide structure.Purity and Yield :

Purity is typically assessed by HPLC and TLC, with yields ranging from 74% to over 90% depending on method and scale.

Summary and Professional Recommendations

The preparation of this compound is well-established through classical sulfonylation of pentylidene-containing amines with 4-methylbenzenesulfonyl chloride under mild basic conditions. Alternative advanced methods involving palladium-catalyzed coupling provide access to more complex derivatives and may be adapted for this compound. One-pot synthetic strategies offer efficiency and environmental benefits.

For research and industrial applications, the choice of method depends on:

- Availability of starting materials

- Desired scale and purity

- Cost considerations (e.g., use of palladium catalysts)

- Environmental and safety profiles

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-pentylidenebenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-pentylidenebenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-pentylidenebenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()

- Structure : Features dual azido (-N₃) groups on a branched alkyl chain.

- Synthesis : Prepared via substitution of O-tosyl groups with azide, yielding 76% efficiency .

- Key Differences : The azido groups introduce high reactivity (e.g., click chemistry applications), unlike the pentylidene group, which is less reactive but provides hydrophobic character.

4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide ()

- Structure : Contains a chiral (S)-1-phenylethyl group.

- Crystallography : X-ray studies reveal intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the crystal lattice .

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()

- Structure : Includes a hydroxy group and tert-butyl-like substituent.

- Biological Relevance : Sulfonamides with hydroxyl groups exhibit herbicidal and anti-malarial activities .

- Key Differences: The hydroxy group enables hydrogen bonding, contrasting with the non-polar pentylidene group.

Spectroscopic and Physical Properties

NMR and IR Data

- 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide :

- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide :

Comparison : The pentylidene group would show alkyl proton signals (δ 0.8–1.5 ppm) and lack azide or hydroxyl peaks.

Thermal and Solubility Trends

- 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide : High melting point (>150°C) due to hydrogen bonding .

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide : Lower solubility in water but soluble in chloroform .

- Pentylidene Derivative : Predicted to have moderate solubility in organic solvents (e.g., CHCl₃) due to hydrophobic side chains.

Crystallographic and Molecular Docking Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.